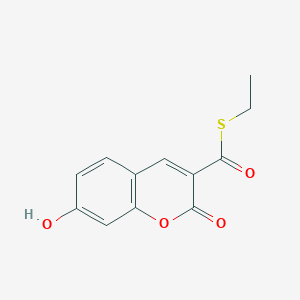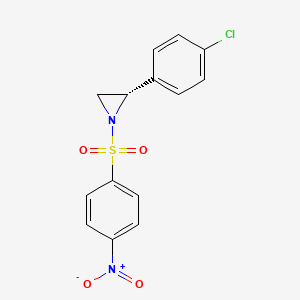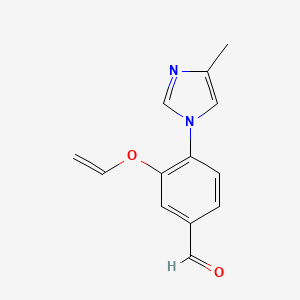
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate is an organic compound belonging to the class of 7-hydroxycoumarins. These compounds are characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate typically involves the reaction of 7-hydroxycoumarin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from ethanol is commonly used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .
Wissenschaftliche Forschungsanwendungen
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate involves its interaction with specific molecular targets and pathways. For example, it can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This disruption can lead to the inhibition of tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester: Similar structure but lacks the carbothioate group.
Coumarin: A simpler structure without the hydroxyl and carbothioate groups.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid: Contains a diethylamino group instead of the ethyl group.
Eigenschaften
CAS-Nummer |
674819-25-1 |
|---|---|
Molekularformel |
C12H10O4S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
S-ethyl 7-hydroxy-2-oxochromene-3-carbothioate |
InChI |
InChI=1S/C12H10O4S/c1-2-17-12(15)9-5-7-3-4-8(13)6-10(7)16-11(9)14/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
DCYAJNVFMRLSBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)










